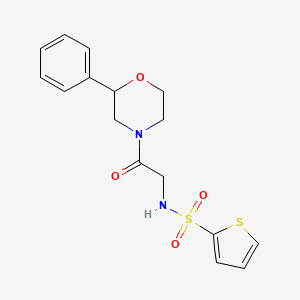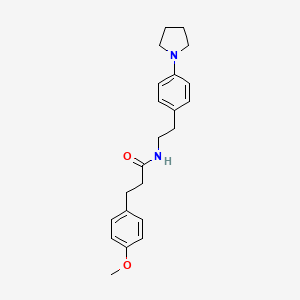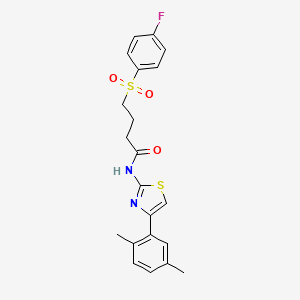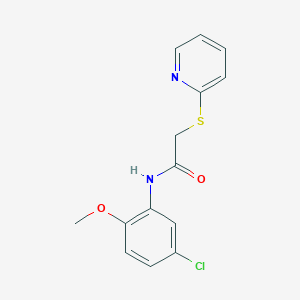![molecular formula C17H21NO5 B2471708 2-(5-Phenylmethoxycarbonyl-8-oxa-5-azaspiro[3.5]nonan-7-yl)acetic acid CAS No. 2287311-24-2](/img/structure/B2471708.png)
2-(5-Phenylmethoxycarbonyl-8-oxa-5-azaspiro[3.5]nonan-7-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Phenylmethoxycarbonyl-8-oxa-5-azaspiro[3.5]nonan-7-yl)acetic acid is a chemical compound that has been synthesized for its potential use in scientific research. This compound belongs to the class of spiro compounds, which are characterized by a unique structure that includes a spiro center, or a point where two rings intersect. The synthesis of this compound has been achieved through a multi-step process that involves the reaction of various chemical reagents.
Mecanismo De Acción
The mechanism of action of 2-(5-Phenylmethoxycarbonyl-8-oxa-5-azaspiro[3.5]nonan-7-yl)acetic acid is not fully understood, but it is believed to involve the modulation of certain cellular pathways. This compound may interact with specific receptors or enzymes in cells, leading to changes in gene expression or protein activity. Further research is needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro. It has been shown to inhibit the growth of certain cancer cell lines, potentially through the induction of apoptosis or cell cycle arrest. This compound has also been investigated for its potential anti-inflammatory and analgesic effects, as it may modulate certain inflammatory pathways or receptors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The synthesis of 2-(5-Phenylmethoxycarbonyl-8-oxa-5-azaspiro[3.5]nonan-7-yl)acetic acid has been optimized to yield high purity and yield, making it a suitable compound for use in scientific research. However, there are certain limitations to its use, such as its potential toxicity or lack of specificity for certain cellular targets. Further research is needed to fully understand the advantages and limitations of this compound for use in lab experiments.
Direcciones Futuras
There are many potential future directions for the use of 2-(5-Phenylmethoxycarbonyl-8-oxa-5-azaspiro[3.5]nonan-7-yl)acetic acid in scientific research. One potential direction is the investigation of its potential as a drug lead compound for the treatment of cancer or inflammatory diseases. Further research is needed to fully understand the mechanism of action and potential pharmacological properties of this compound. Additionally, this compound may have potential applications in other fields, such as materials science or catalysis. Further research is needed to fully explore the potential of this compound in various scientific disciplines.
Métodos De Síntesis
The synthesis of 2-(5-Phenylmethoxycarbonyl-8-oxa-5-azaspiro[3.5]nonan-7-yl)acetic acid involves the reaction of 5-bromo-2-(phenylmethoxycarbonyl)-1,3-oxazole with 1,6-diaminohexane in the presence of a catalyst. This reaction produces a spirocyclic intermediate, which is then treated with acetic anhydride to form the final product. The synthesis of this compound has been optimized to yield high purity and yield.
Aplicaciones Científicas De Investigación
2-(5-Phenylmethoxycarbonyl-8-oxa-5-azaspiro[3.5]nonan-7-yl)acetic acid has potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been investigated for its potential as a drug lead compound, due to its unique spirocyclic structure and potential pharmacological properties. It has been shown to have activity against certain cancer cell lines, as well as potential anti-inflammatory and analgesic effects.
Propiedades
IUPAC Name |
2-(5-phenylmethoxycarbonyl-8-oxa-5-azaspiro[3.5]nonan-7-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO5/c19-15(20)9-14-10-18(17(12-23-14)7-4-8-17)16(21)22-11-13-5-2-1-3-6-13/h1-3,5-6,14H,4,7-12H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOQSNVZQQFWSRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)COC(CN2C(=O)OCC3=CC=CC=C3)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2-bromophenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone](/img/structure/B2471625.png)

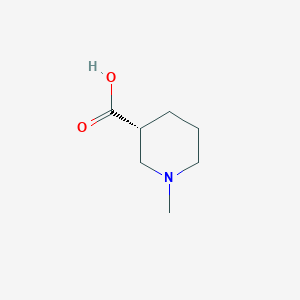
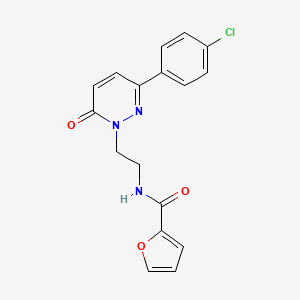
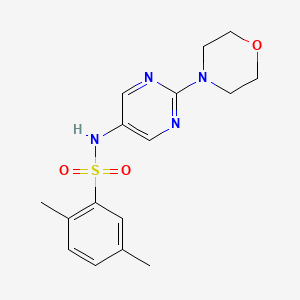
![2-{[6-(3-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2471635.png)
![(E)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2471636.png)

